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Compound of Interest

Compound Name: Prunetrin

Cat. No.: B10855251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Prunetrin (5,7-dihydroxy-4'-methoxy-isoflavone-7-O-glucoside) is a naturally occurring

isoflavone glycoside found in various plants of the Prunus species. It has garnered significant

interest in the scientific community for its potential therapeutic properties, including anti-

inflammatory, antioxidant, and anticancer activities. Accurate and comprehensive analysis of

Prunetrin is crucial for its identification, characterization, and further development as a

potential therapeutic agent. This document provides detailed application notes and protocols

for the analysis of Prunetrin using Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation.

Spectroscopic Data of Prunetrin
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Prunetrin, critical

for its unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data of Prunetrin (500
MHz, DMSO-d₆)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 8.38 s

6 6.45 d 2.1

8 6.70 d 2.1

2' 7.45 d 8.8

3' 6.95 d 8.8

5' 6.95 d 8.8

6' 7.45 d 8.8

OCH₃ 3.78 s

1'' 5.08 d 7.3

2'' 3.45 m

3'' 3.40 m

4'' 3.30 m

5'' 3.25 m

6''a 3.68 dd 11.8, 5.5

6''b 3.48 dd 11.8, 2.0

5-OH 12.92 s

Table 2: ¹³C NMR Spectroscopic Data of Prunetrin (125
MHz, DMSO-d₆)
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Position Chemical Shift (δ, ppm)

2 154.5

3 122.9

4 175.8

5 161.4

6 99.9

7 162.9

8 94.8

9 157.4

10 106.3

1' 123.5

2' 130.3

3' 113.8

4' 159.2

5' 113.8

6' 130.3

OCH₃ 55.2

1'' 99.8

2'' 73.1

3'' 76.5

4'' 69.5

5'' 77.2

6'' 60.6
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Mass Spectrometry Analysis
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the

structural characterization of isoflavone glycosides like Prunetrin. While a detailed public

fragmentation spectrum for Prunetrin is not readily available, a generalized fragmentation

pattern for isoflavone O-glycosides can be proposed. The fragmentation is characterized by the

loss of the sugar moiety and subsequent cleavages of the isoflavone backbone.

Proposed ESI-MS/MS Fragmentation of Prunetrin:

In positive ion mode, Prunetrin (exact mass: 446.1264 g/mol ) is expected to form a

protonated molecule [M+H]⁺ at m/z 447. The primary fragmentation event would be the

cleavage of the glycosidic bond, resulting in the loss of the glucose unit (162 Da) to yield the

aglycone fragment (Prunetin) at m/z 285. Further fragmentation of the aglycone would involve

retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like CO and H₂O.

Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Prunetrin for structural

confirmation.

Materials:

Prunetrin sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

NMR spectrometer (e.g., 500 MHz or higher)

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified Prunetrin sample in 0.5

mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δH 2.50 ppm,

δC 39.52 ppm).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of Prunetrin using

ESI-MS/MS.

Materials:

Prunetrin sample

Methanol (LC-MS grade)

Water (LC-MS grade)

Formic acid (LC-MS grade)

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple

Quadrupole).

Protocol:

Sample Preparation: Prepare a stock solution of Prunetrin (e.g., 1 mg/mL) in methanol.

Dilute the stock solution with a suitable mobile phase (e.g., 50:50 methanol:water with 0.1%

formic acid) to a final concentration of 1-10 µg/mL.

LC-MS/MS System Setup:

Equilibrate the LC system with the initial mobile phase conditions. A typical reversed-

phase column (e.g., C18) can be used.

Set up the mass spectrometer in positive electrospray ionization mode.

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) by infusing a standard solution of Prunetrin.

MS Acquisition:
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Perform a full scan MS experiment to identify the protonated molecular ion [M+H]⁺ of

Prunetrin (expected at m/z 447).

MS/MS Acquisition:

Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

Optimize the collision energy to achieve a rich fragmentation pattern. This may require a

ramping of collision energies.

Acquire the product ion spectrum.

Data Analysis:

Analyze the full scan MS data to confirm the molecular weight.

Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose a

fragmentation pathway.
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Caption: Prunetrin's proposed mechanism of action.

Experimental Workflow for Prunetrin Analysis
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Caption: Workflow for Prunetrin analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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